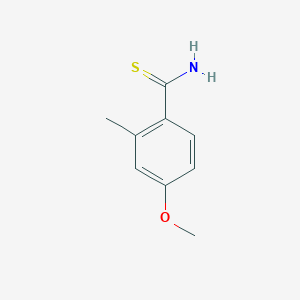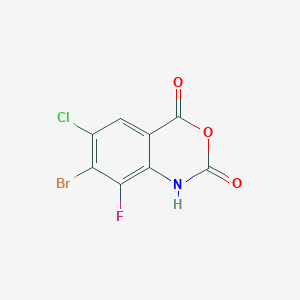![molecular formula C8H11Cl2NO B13573980 [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride: is a chemical compound with a unique structure that includes an aminomethyl group, a chlorophenyl group, and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced onto the benzene ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various amines or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(aminomethyl)-2-chlorobenzaldehyde or 4-(aminomethyl)-2-chlorobenzoic acid.
Reduction: Formation of 4-(aminomethyl)-2-chlorophenylmethanol or 4-(aminomethyl)-2-chlorophenylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
作用機序
The mechanism of action of [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
- [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride
- [4-(Aminomethyl)-2-bromophenyl]methanol hydrochloride
- [4-(Aminomethyl)-2-iodophenyl]methanol hydrochloride
Comparison:
- [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride: The fluorine atom can enhance the compound’s lipophilicity and metabolic stability.
- [4-(Aminomethyl)-2-bromophenyl]methanol hydrochloride: The bromine atom can increase the compound’s reactivity in substitution reactions.
- [4-(Aminomethyl)-2-iodophenyl]methanol hydrochloride: The iodine atom can facilitate the compound’s use in radiolabeling studies.
Uniqueness: [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride is unique due to the presence of the chlorine atom, which can influence the compound’s electronic properties and reactivity. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C8H11Cl2NO |
|---|---|
分子量 |
208.08 g/mol |
IUPAC名 |
[4-(aminomethyl)-2-chlorophenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3,11H,4-5,10H2;1H |
InChIキー |
RKSLKTJXKVMURM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN)Cl)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



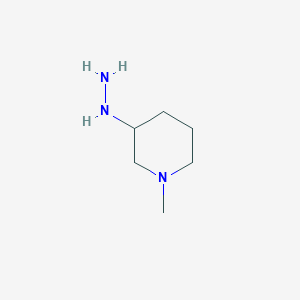
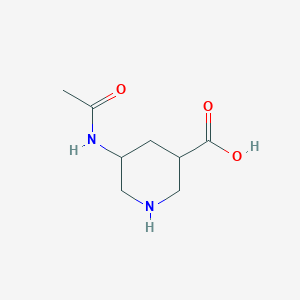
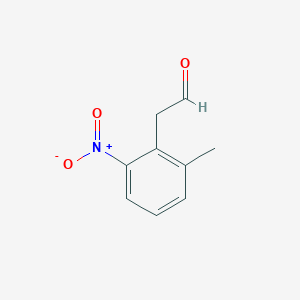
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
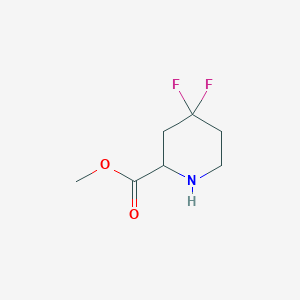

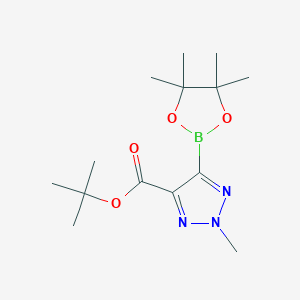
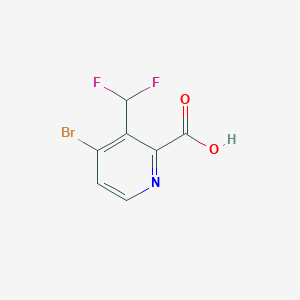
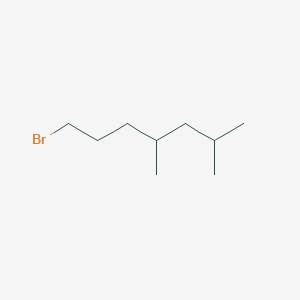
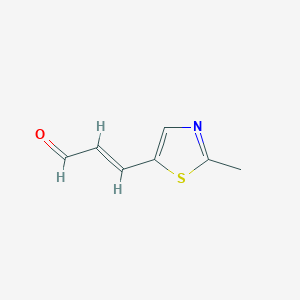
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
